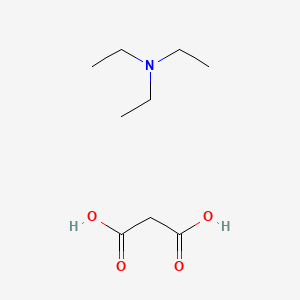

N,N-diethylethanamine;propanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

110073-23-9 |

|---|---|

Molecular Formula |

C9H19NO4 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N,N-diethylethanamine;propanedioic acid |

InChI |

InChI=1S/C6H15N.C3H4O4/c1-4-7(5-2)6-3;4-2(5)1-3(6)7/h4-6H2,1-3H3;1H2,(H,4,5)(H,6,7) |

InChI Key |

URUIQEVROMVWBH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Triethylammonium Malonate

Stoichiometric Acid-Base Reaction Pathways for Direct Salt Formation

The most direct route to triethylammonium (B8662869) malonate is a classical acid-base neutralization reaction. N,N-diethylethanamine is a widely used organic base, while propanedioic acid is a dicarboxylic acid. rsc.org In this pathway, the lone pair of electrons on the nitrogen atom of N,N-diethylethanamine abstracts a proton from one of the carboxylic acid groups of propanedioic acid.

This exothermic reaction results in the formation of the triethylammonium cation and the malonate monoanion, which are ionically bonded to form the salt, triethylammonium malonate. Such reactions are typically straightforward, involving the mixing of stoichiometric amounts of the acid and base in a suitable solvent, followed by isolation of the resulting salt. This method is analogous to the reaction of N,N-diethylethanamine with acids like hydrogen chloride to produce the corresponding triethylammonium chloride salt.

In Situ Generation and Utilization of Triethylammonium Malonate in Catalytic Systems

Triethylammonium malonate is a key reactive intermediate that is often generated in situ to catalyze carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. tandfonline.comwikipedia.org In this context, N,N-diethylethanamine is not merely a stoichiometric reactant but acts as a base catalyst that activates propanedioic acid.

The catalytic cycle begins with the deprotonation of propanedioic acid by N,N-diethylethanamine, forming the triethylammonium malonate salt transiently within the reaction mixture. tandfonline.com This in situ generated malonate carbanion is the active nucleophile. It then attacks a carbonyl compound, typically an aldehyde, in a nucleophilic addition. Subsequent dehydration yields the final α,β-unsaturated product, and the N,N-diethylethanamine catalyst is regenerated.

Research has demonstrated the effectiveness of N,N-diethylethanamine as a surrogate for the more hazardous pyridine (B92270) in the Knoevenagel condensation of aromatic aldehydes and propanedioic acid. semanticscholar.orgrsc.org Studies comparing different tertiary amines found that N,N-diethylethanamine was uniquely effective, suggesting it plays a dual role as both a base catalyst and a phase transfer agent that facilitates the interaction between the reactants. tandfonline.comsemanticscholar.orgrsc.org The formation of a complex between N,N-diethylethanamine and propanedioic acid has been identified as a key step in the mechanism. rsc.org

| Aldehyde Substrate | Catalyst System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzaldehyde | TEA/Piperidine | Toluene | 90 | 99.1 |

| 4-Chlorobenzaldehyde | TEA/Piperidine | Toluene | 92 | 99.5 |

| 4-Nitrobenzaldehyde | TEA/Piperidine | Toluene | 95 | 99.2 |

| 4-Methoxybenzaldehyde | TEA/Piperidine | Toluene | 88 | 98.5 |

Table 1. Yields from Knoevenagel Condensation of Various Aromatic Aldehydes with Malonic Acid using an in situ N,N-diethylethanamine (TEA) System. rsc.org

Advanced Synthetic Strategies for Malonate Derivatives Employing N,N-Diethylethanamine

N,N-diethylethanamine is instrumental in more advanced synthetic strategies that go beyond simple salt formation or catalysis, enabling the construction of highly functionalized and complex molecules from malonate precursors.

A primary role of N,N-diethylethanamine in this area is to serve as a base for the deprotonation of malonate esters, such as diethyl malonate or dimethyl malonate. The resulting enolate anion is a potent nucleophile used extensively in C-C bond formation. The acidity of the α-hydrogen in malonate esters makes it amenable to deprotonation by moderately strong bases like N,N-diethylethanamine.

This strategy is employed in the synthesis of chiral malonates through phase-transfer catalysis, where N,N-diethylethanamine is used in the preparation of the starting materials. frontiersin.org For instance, it facilitates the reaction of a malonate monoester with an alkyl halide to create a more complex ester before the main chiral alkylation step. frontiersin.org This approach allows for the creation of versatile chiral building blocks with quaternary carbon centers. researchgate.net

The generation of malonate anions by N,N-diethylethanamine is a gateway to a wide array of molecular structures. This mediation is crucial in cyclocondensation reactions, where highly reactive intermediates are formed. For example, N,N-diethylethanamine can be used in reactions with malonyl dichlorides, which lose hydrogen chloride to form chlorocarbonyl ketenes. nih.gov These ketenes are exceptionally reactive and can engage with various substrates to build complex heterocyclic ring systems. nih.gov

Furthermore, N,N-diethylethanamine is employed as a base in copper-catalyzed α-arylation of malonates. acs.org This reaction couples aryl iodides with diethyl malonate, offering a mild and efficient protocol for accessing α-aryl malonates, which are valuable precursors in medicinal chemistry and materials science. acs.org The use of a soluble organic base like N,N-diethylethanamine is often critical for the success of these transformations under mild, room-temperature conditions. acs.org

| Aryl Iodide | Malonate | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Diethyl malonate | Cs₂CO₃ | Room Temp | 91 |

| 4-Iodotoluene | Diethyl malonate | Cs₂CO₃ | Room Temp | 94 |

| 1-Iodo-4-methoxybenzene | Diethyl malonate | Cs₂CO₃ | 70 °C | 95 |

| Iodobenzene | Dimethyl malonate | Cs₂CO₃ | 70 °C | 85 |

Table 2. Selected examples of Copper-Catalyzed α-Arylation of Malonates. While this table uses Cs₂CO₃, soluble organic bases like N,N-diethylethanamine are also noted as effective in these systems. acs.org

Advanced Structural Characterization and Supramolecular Interactions of Triethylammonium Malonate

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

For triethylammonium (B8662869) malonate, an SCXRD study would reveal the exact solid-state structure, confirming the proton transfer from malonic acid to triethylamine (B128534). The analysis would determine the crystal system, space group, and unit cell dimensions. Based on analyses of similar organic acid-base salts, such as anilinium malonate and l-phenylalanine (B559525) l-phenylalaninium malonate, it is anticipated that the crystal would belong to a lower symmetry system like monoclinic or triclinic. mdpi.comresearchgate.net The structure would be primarily stabilized by strong hydrogen bonds between the protonated amine (N⁺-H) of the triethylammonium cation and the oxygen atoms of the malonate anion's carboxylate groups. researchgate.net

The detailed crystallographic data obtained would be crucial for understanding the supramolecular assembly and the nature of the intermolecular forces at play.

Table 1: Representative Crystallographic Data for Malonate Salts Note: Data for triethylammonium malonate is hypothetical and presented for illustrative purposes based on similar structures.

| Parameter | Anilinium Malonate researchgate.net | L-Phenylalanine L-Phenylalaninium Malonate mdpi.com | Triethylammonium Malonate (Expected) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2(1)/n | P2₁ | P2₁/c |

| a (Å) | 9.87 | 5.99 | ~10-12 |

| b (Å) | 5.65 | 27.52 | ~6-8 |

| c (Å) | 18.21 | 6.22 | ~18-20 |

| β (°) ** | 94.5 | 94.5 | ~90-98 |

| Volume (ų) ** | 1011.6 | 1021.4 | ~1300-1600 |

Spectroscopic Investigations of Molecular Interactions and Protonation States

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating molecular vibrations and confirming the protonation states of the constituent ions.

In the case of triethylammonium malonate, the IR spectrum would provide clear evidence of salt formation. A key feature would be the appearance of a broad and complex band corresponding to the N⁺-H stretching vibration (νN⁺H) of the triethylammonium cation, typically found in the 2800-3200 cm⁻¹ region. rsc.org The position and shape of this band are highly sensitive to the strength and nature of the hydrogen bonds it forms with the malonate anion. rsc.org

Simultaneously, the vibrational modes of the malonate anion would confirm its deprotonation. The characteristic C=O stretching bands of the carboxylic acid groups in neutral malonic acid would be replaced by two distinct bands: the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO⁻) group. These typically appear around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The presence of these bands is a definitive indicator of the deprotonated state of the malonate anion within the salt. researchgate.net

Table 2: Key Vibrational Modes for Triethylammonium Malonate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| Triethylammonium (Cation) | N⁺-H stretch | 2800 - 3200 | Confirms protonation of the amine rsc.org |

| N⁺-H bend | ~1600 - 1650 | Indicates presence of the ammonium (B1175870) group | |

| C-N stretch | ~1100 - 1200 | Characteristic of the triethylammonium skeleton | |

| Malonate (Anion) | Asymmetric COO⁻ stretch (νas) | ~1550 - 1610 | Confirms deprotonation of carboxylic acid researchgate.net |

| Symmetric COO⁻ stretch (νs) | ~1360 - 1440 | Confirms deprotonation of carboxylic acid researchgate.net |

Detailed Analysis of Proton Transfer Phenomena and Hydrogen Bonding Networks in the Crystalline Phase

The formation of triethylammonium malonate is a classic acid-base reaction involving the transfer of a proton from the acidic carboxylic acid group of malonic acid to the basic nitrogen atom of triethylamine. In the crystalline phase, this proton transfer is solidified through the formation of robust hydrogen bonds.

The primary hydrogen bonding motif expected is N⁺-H···O, where the proton on the triethylammonium cation acts as a hydrogen bond donor and the oxygen atoms of the malonate's carboxylate groups act as acceptors. researchgate.net The geometry and strength of these bonds are critical to the stability of the crystal structure. In protein environments, similar proton transfer reactions along hydrogen-bond networks are essential for biological functions, and the efficiency of such transfers is greatest when the pKa values of the donor and acceptor are closely matched. nih.gov

Depending on the stoichiometry and crystallization conditions, the malonate anion could exist as a hydrogen malonate (monoanion) or a malonate (dianion). If it is a hydrogen malonate, a strong intramolecular O-H···O hydrogen bond within the anion is also possible. The crystal structure of anilinium malonate, for instance, reveals a network where N-H···O and O-H···O hydrogen bonds link cations and anions into a three-dimensional array. researchgate.net Such networks play a critical role in mediating proton conduction in certain materials, such as metal-organic frameworks, where guest molecules and hydrogen-bonded chains facilitate proton transport. rsc.orgscienceopen.com

Conformational Dynamics and Energetic Landscapes of the Malonate Anion within the Salt Structure

The malonate anion is not a rigid structure. Theoretical studies using quantum chemistry calculations have revealed a complex energetic landscape with multiple isomers and conformational possibilities. nih.govresearchgate.net These studies show that the malonate monoanion and dianion can undergo intramolecular proton transfers, leading to keto-enol tautomerism. nih.gov

For the malonate monoanion, several conformers exist, including different keto and enol forms. The keto tautomers, where the negative charge is localized on a carboxylate group, are generally found to be more stable than the enol forms, where the charge resides on the central carbon atom. nih.govresearchgate.net The transition between these conformers involves rotations around C-C bonds and surmounting significant energy barriers, often between 20-50 kcal/mol. nih.gov

While these calculations are typically performed for the isolated anion in the gas phase or with solvent effects, the crystalline environment of the salt structure will influence this landscape. The specific hydrogen bonding network and crystal packing forces within triethylammonium malonate will lock the anion into a specific, low-energy conformation. However, the intrinsic flexibility and potential for different tautomeric forms are crucial aspects of the malonate anion's chemical behavior.

Table 3: Calculated Relative Energies of Malonate Monoanion Isomers Based on data from theoretical studies. researchgate.netresearchgate.net

| Isomer Configuration | Description | Relative Energy (kcal/mol) |

| keto 1 | Global minimum, planar ring with internal H-bond researchgate.net | 0.0 |

| keto 2 | Characterized by a rotation of the CO₂ moiety researchgate.net | ~1-3 |

| enol 1 | Enol tautomer, charge on central carbon | > 7 |

| enol 2 | Alternative enol tautomer | > 10 |

Supramolecular Assembly Motifs and Anion-π Interactions in Malonate Systems

A more subtle but increasingly recognized non-covalent force is the anion-π interaction. rsc.org This is an attractive force between an anion and the electron-deficient face of an aromatic π-system. chem8.org While the triethylammonium cation lacks an aromatic ring, the malonate anion is capable of participating in such interactions. Studies on cobalt(II)-malonate complexes have shown that the malonate anion can interact with aromatic rings, and that these anion-π interactions, along with other weak forces like lone pair-π and π-π stacking, are crucial in building extended supramolecular networks. nih.govbohrium.com The presence of other species, such as counteranions or co-formers with aromatic rings, can induce the formation of these complex assemblies. nih.gov Therefore, in more complex systems or co-crystals involving triethylammonium malonate and an aromatic species, anion-π interactions could serve as a key motif in the supramolecular design.

Catalytic Functions and Mechanistic Insights of Triethylammonium Malonate in Organic Transformations

N,N-Diethylethanamine as a Brønsted Base Catalyst in Malonate-Associated Reactions

N,N-diethylethanamine is a commonly employed Brønsted base in reactions involving malonic acid and its derivatives. wikipedia.org Its primary role is to deprotonate the acidic α-hydrogen of the malonate, thereby generating a nucleophilic enolate species that is central to numerous synthetic methodologies. fiveable.mepressbooks.pub

Enolate Formation and Reactivity in Carbon-Carbon Bond Formation

The formation of the malonate enolate is a critical step that initiates carbon-carbon bond formation. fiveable.me The presence of two electron-withdrawing ester groups in diethyl malonate significantly increases the acidity of the α-hydrogens (pKa ≈ 13), allowing for facile deprotonation by a moderately strong base like triethylamine (B128534). fiveable.mepressbooks.pub The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the two carbonyl oxygens.

This resonance-stabilized enolate is a soft nucleophile that readily participates in various C-C bond-forming reactions, including:

Knoevenagel Condensation: The enolate adds to the carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. rsc.org Triethylamine has been shown to be an effective catalyst for this reaction, in some cases serving as a greener alternative to pyridine (B92270). rsc.org

Michael Addition: The malonate enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion.

Alkylation: The nucleophilic enolate can displace a leaving group in an SN2 reaction with an alkyl halide, leading to α-alkylated malonates. fiveable.mepressbooks.pub This is a cornerstone of the malonic ester synthesis for the preparation of substituted carboxylic acids. youtube.comyoutube.com

The reactivity of the enolate is influenced by the nature of the electrophile, the solvent, and the counterion. The triethylammonium (B8662869) cation can influence the aggregation state and reactivity of the enolate through ion pairing.

Decarboxylation-Hydrogenolysis Mechanisms via Palladium Enolates

Triethylammonium malonate plays a crucial role in palladium-catalyzed transformations of allylic malonates. Specifically, the combination of formic acid and triethylamine is utilized for the palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl malonates. nih.gov This reaction proceeds under neutral conditions at room temperature, providing a mild method for the removal of an allyl ester group to generate a ketone or other carbonyl compound. nih.gov

The proposed mechanism involves the following key steps:

Formation of a π-allylpalladium complex: The palladium(0) catalyst reacts with the allylic malonate to form a π-allylpalladium complex and a palladium enolate after decarboxylation. nih.gov

Protonolysis of the Palladium Enolate: The palladium enolate is then protonated by formic acid to yield the corresponding ketone or ester. nih.gov

Formation of a π-allylpalladium hydride: The resulting π-allylpalladium formate (B1220265) undergoes decarboxylation to generate a π-allylpalladium hydride species. nih.gov

Reductive Elimination: This hydride complex then undergoes reductive elimination to regenerate the palladium(0) catalyst and produce propene. nih.gov

This process offers a valuable synthetic tool, particularly for substrates that are sensitive to harsher reaction conditions. nih.gov

Cyclocondensation and Heterocycle Synthesis Processes

The combination of triethylamine and malonic acid derivatives is instrumental in the synthesis of various heterocyclic compounds through cyclocondensation reactions. nih.gov In these reactions, the triethylamine-generated malonate enolate acts as a dinucleophile, reacting with various electrophilic partners to construct the heterocyclic ring. nih.gov

More reactive malonyl derivatives, such as malonyl dichlorides, can react with dinucleophiles at lower temperatures. However, in the presence of a base like triethylamine, these can form highly reactive chlorocarbonyl ketenes, which readily react with a wide range of substrates at room temperature to yield heterocycles. nih.gov For instance, the reaction of malonyl dichlorides with dinucleophiles in the presence of triethylamine can lead to the formation of six-membered heterocycles like 1,3-oxazin-3-ium-4-olates. nih.govresearchgate.net

The choice of malonate derivative and reaction conditions can influence the outcome of the cyclocondensation. For example, while diethyl malonates often require elevated temperatures, more reactive species generated in situ with the aid of triethylamine can facilitate these transformations under milder conditions. nih.gov

Cascade and Multicomponent Reaction Sequences

Triethylammonium malonate is an effective catalyst for initiating cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. researchgate.netbeilstein-journals.org These reactions are characterized by high atom economy and efficiency. researchgate.net

In a typical scenario, the triethylamine component of the catalyst generates the malonate enolate, which then participates in a series of sequential reactions. For example, a three-component cascade reaction involving cyclic ketones, arylamines, and benzoylmethylene malonates can be catalyzed by a cooperative enamine-Brønsted acid system, where the Brønsted acid can be generated from triethylamine and a suitable proton source, to afford tetrahydroindoles. semanticscholar.org

The malonate enolate can act as the initial nucleophile in a cascade sequence, triggering subsequent intramolecular cyclizations or further intermolecular reactions. The versatility of malonates as reagents in MCRs allows for the synthesis of a diverse range of heterocyclic scaffolds. researchgate.net

Role of the Triethylammonium Cation as a Counterion in Catalysis and Phase-Transfer Processes

The triethylammonium cation, [Et₃NH]⁺, plays a significant role as a counterion in catalysis, influencing the solubility, reactivity, and stability of the associated anion. In reactions involving the malonate enolate, the triethylammonium cation forms an ion pair that can affect the nucleophilicity of the enolate. nih.gov

Furthermore, triethylamine and its salts can function in phase-transfer catalysis (PTC). phasetransfercatalysis.comwikipedia.org Although triethylamine itself is not a classic phase-transfer catalyst, it can react in situ with alkylating agents to form quaternary ammonium (B1175870) salts that are effective PTCs. phasetransfercatalysis.com These in-situ generated catalysts can transport anionic reactants, such as the malonate enolate, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. biomedres.uslittleflowercollege.edu.in This is particularly useful in reactions where the reactants have limited mutual solubility. The triethylammonium cation's moderate lipophilicity allows it to facilitate this phase transfer, enhancing reaction rates and yields. rsc.org

Elucidation of Proton Transfer Dynamics and Ion Pairing Effects on Reaction Kinetics and Selectivity

Ion pairing between the triethylammonium cation and the malonate anion can significantly impact the reactivity and selectivity of the enolate. nih.govrsc.org The nature of this ion pair can range from a tightly associated species in non-polar solvents to solvent-separated ions in more polar media.

Effects on Kinetics: In a tightly bound ion pair, the nucleophilicity of the malonate enolate may be attenuated due to the close proximity of the counterion, potentially slowing down the reaction rate. Conversely, in solvents that promote ion separation, the "naked" enolate is more nucleophilic and can react more rapidly. rsc.org

Effects on Selectivity: Ion pairing can also influence the stereoselectivity and regioselectivity of reactions. The triethylammonium cation can act as a chiral counterion (if a chiral amine is used) or participate in the transition state of the reaction, directing the approach of the electrophile to the enolate. This can be a tool for controlling the stereochemical outcome of the reaction. nih.gov

While detailed kinetic studies specifically on the triethylammonium malonate system are not extensively documented in the reviewed literature, the principles of ion pairing effects on the kinetics of reactions involving enolates are well-established. rsc.org The balance between the free ions and ion pairs is a critical parameter that can be tuned by the choice of solvent and other reaction conditions to optimize reaction outcomes.

Cooperative Catalysis Involving N,N-Diethylethanamine and Metal-Based Lewis Acids (e.g., MgCl2-Et3N Systems, Palladium Complexes)

Cooperative catalysis is a powerful strategy in organic synthesis where two or more distinct catalysts work in concert to promote a single chemical transformation, often achieving results that are not possible with either catalyst alone. nih.gov A common and effective pairing involves the synergistic action of a Lewis base, such as N,N-diethylethanamine (triethylamine, Et3N), and a metal-based Lewis acid. In this system, the Lewis acid and the Lewis base activate the electrophilic and nucleophilic partners of a reaction, respectively, creating a highly organized and reactive environment. nih.gov The combination of N,N-diethylethanamine with metal centers like magnesium or palladium exemplifies this principle, leading to efficient C-C bond formation, particularly in reactions involving propanedioic acid derivatives like malonates.

MgCl2-Et3N Systems

The combination of magnesium chloride (MgCl2) and N,N-diethylethanamine (Et3N) is a highly effective and practical system for promoting reactions such as the C-acylation of active methylene (B1212753) compounds, including diethyl malonate. researchgate.netresearchgate.net In this cooperative arrangement, MgCl2 functions as a Lewis acid, while Et3N serves as a Brønsted base.

Mechanistic Insights: The catalytic cycle begins with the coordination of the Lewis acidic MgCl2 to one of the carbonyl oxygen atoms of the malonic ester. This coordination enhances the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). Subsequently, the base, N,N-diethylethanamine, abstracts one of these activated protons to generate a magnesium enolate. This in situ generated magnesium enolate is a potent, yet relatively soft, nucleophile that readily reacts with electrophiles like acid chlorides. The use of the MgCl2-Et3N system is often advantageous over stronger bases, which can promote side reactions such as self-condensation or polymerization. researchgate.net

Research Findings: Studies have demonstrated the high efficiency of the MgCl2-Et3N system in the C-acylation of diethyl malonate with various acid chlorides. The reactions typically proceed in excellent yields, showcasing the broad applicability of this method. In the presence of magnesium chloride and two equivalents of triethylamine, diethyl malonate is C-acylated in excellent yields. researchgate.net This system has also been successfully applied to the synthesis of β-keto phosphonates and for promoting Dieckmann-type cyclization reactions. researchgate.net

Below is a table summarizing the results for the C-acylation of diethyl malonate using the MgCl2-Et3N system.

| Acid Chloride (Electrophile) | Product | Yield (%) |

|---|---|---|

| Benzoyl chloride | Diethyl 2-benzoylmalonate | 92 |

| Propanoyl chloride | Diethyl 2-propanoylmalonate | 88 |

| Butanoyl chloride | Diethyl 2-butanoylmalonate | 90 |

| Hexanoyl chloride | Diethyl 2-hexanoylmalonate | 85 |

| Phenylacetyl chloride | Diethyl 2-(phenylacetyl)malonate | 91 |

Palladium Complexes

In palladium-catalyzed cross-coupling reactions, N,N-diethylethanamine often plays a crucial role as a base in cooperation with the palladium complex. While the palladium center orchestrates the main catalytic cycle of oxidative addition, transmetalation, and reductive elimination, the amine base is essential for generating the active nucleophile from a pro-nucleophile, such as a malonate.

Mechanistic Insights: In reactions like the α-arylation of malonates, the palladium(0) catalyst first undergoes oxidative addition with an aryl halide to form a palladium(II) intermediate. Concurrently, N,N-diethylethanamine deprotonates the diethyl malonate to form an enolate. This enolate then acts as the nucleophile, engaging with the palladium(II) complex in a key bond-forming step (often described as transmetalation or a related nucleophilic attack). The final step is reductive elimination, which releases the α-aryl malonate product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of base is critical, as it must be strong enough to deprotonate the malonate without interfering with the palladium catalyst.

Research Findings: Palladium complexes are widely used in C-H functionalization and C-N bond formation reactions. mdpi.com For instance, the microwave-assisted α-arylation of diethyl malonate with aryl halides can be effectively achieved using a copper catalyst, but similar principles apply to palladium-catalyzed systems, which are also standard for such transformations. In these reactions, a base is required to generate the malonate enolate. The cooperative action between the metal catalyst activating the aryl halide and the base generating the nucleophile is fundamental to the success of the transformation. researchgate.net Palladium phosphine (B1218219) complexes are among the most common and effective catalysts for these types of C-C bond-forming reactions. mdpi.com

The following table presents representative data for the palladium-catalyzed α-arylation of diethyl malonate, where a base like N,N-diethylethanamine is a key component.

| Aryl Halide | Catalyst System (Illustrative) | Base | Product | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(OAc)2 / Ligand | Et3N / Cs2CO3 | Diethyl 2-phenylmalonate | ~90 |

| 4-Iodotoluene | Pd(OAc)2 / Ligand | Et3N / Cs2CO3 | Diethyl 2-(p-tolyl)malonate | ~88 |

| 1-Bromo-4-methoxybenzene | PdCl2(dppf) | Et3N / NaOtBu | Diethyl 2-(4-methoxyphenyl)malonate | ~92 |

| 2-Bromopyridine | Pd(dba)2 / Xantphos | Et3N / K3PO4 | Diethyl 2-(pyridin-2-yl)malonate | ~85 |

Applications of Triethylammonium Malonate in Advanced Organic Synthesis

Development of Enantioselective and Diastereoselective Synthetic Methodologies

The generation of chiral molecules with high stereocontrol is a cornerstone of contemporary organic synthesis, particularly in the fields of pharmaceuticals and materials science. Triethylammonium (B8662869) malonate, or the combination of a malonate ester with triethylamine (B128534), plays a crucial role in methodologies designed to create stereogenic centers with high fidelity.

Chiral malonates are valuable building blocks because their two ester groups can be selectively converted into other functional groups. nih.gov An efficient method for synthesizing these compounds involves the enantioselective α-alkylation of malonate esters using phase-transfer catalysis (PTC). nih.govfrontiersin.org In this approach, a base such as triethylamine facilitates the deprotonation of the α-carbon of a dialkyl malonate to form a prochiral enolate. This enolate is then shuttled into an organic phase by a chiral phase-transfer catalyst, where it reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer in excess.

Research has demonstrated the successful α-alkylation of tert-butyl malonate derivatives using chiral catalysts, achieving high yields and excellent enantioselectivities. nih.govresearchgate.net These reactions produce versatile chiral building blocks that contain a quaternary carbon center. nih.govfrontiersin.orgresearchgate.net The resulting α,α-dialkylmalonates can be selectively hydrolyzed to the corresponding chiral malonic monoacids under either basic or acidic conditions, showcasing the practicality of the method. nih.govresearchgate.net

Another powerful strategy is the iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates. organic-chemistry.org This method enables the construction of enantioenriched all-carbon quaternary centers by reacting trisubstituted allylic electrophiles with malonate nucleophiles at ambient temperature. organic-chemistry.org The reaction can achieve high yields and enantiomeric excess (ee), accommodating a variety of aryl and alkyl electrophiles. organic-chemistry.org

| Methodology | Malonate Substrate | Electrophile | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | 2,2-diphenylethyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | up to 99% | up to 98% | nih.govresearchgate.net |

| Iridium-Catalyzed Allylation | Dialkyl Malonates | Trisubstituted Allylic Electrophiles | Iridium Complex | up to 93% | up to 97% | organic-chemistry.org |

Utility in the Construction of Complex Organic Architectures

The carbon nucleophile derived from malonic acid is fundamental to the synthesis of a wide array of complex organic structures. The use of triethylamine as a base to generate this nucleophile is integral to many of these transformations.

α-Acylamino-β-Keto-Esters and β-Keto-Esters

β-Keto-esters are pivotal intermediates in organic synthesis, often serving as precursors for the construction of more complex molecules like pyrazolones. nih.gov While many classical methods exist for their synthesis, such as the Claisen condensation, modern variations often rely on the C-acylation of enolates derived from malonates or related compounds. nih.govorganic-chemistry.org The decarboxylative Claisen condensation of substituted malonic acid half oxyesters with various acyl donors provides a route to functionalized α-substituted β-keto esters. organic-chemistry.org In these reactions, a base is required to generate the necessary enolate, a role often filled by non-nucleophilic amines like triethylamine or its derivatives. The acylation of a malonate followed by further synthetic steps can lead to the formation of α-acylamino-β-keto-esters, which are important scaffolds in medicinal chemistry.

α-Allyl Ketones

The synthesis of α-allyl ketones has been significantly advanced by palladium-catalyzed reactions. One notable method involves the decarboxylation of allyl β-keto esters, which can be derived from malonate chemistry. nih.gov In these transformations, a π-allylpalladium enolate is generated as a key intermediate. This species can then undergo reductive elimination to furnish the desired α-allyl ketone. nih.gov A mixture of formic acid and triethylamine is sometimes used in related palladium-catalyzed processes to achieve decarboxylation-hydrogenolysis, demonstrating the utility of the base in facilitating key steps under neutral conditions. nih.gov

Annulated Heterocycles

Heterocyclic compounds are ubiquitous in biologically active molecules and functional materials. Malonates are well-established reagents for the synthesis of six-membered heterocycles through cyclocondensation reactions with 1,3-dinucleophiles. nih.gov Triethylamine is frequently employed as a base catalyst in these multi-component reactions. For instance, the synthesis of annulated uracil (B121893) derivatives, such as pyrano[2,3-d]pyrimidines, can be achieved through a one-pot, three-component reaction of aromatic aldehydes, a malonic acid derivative (like ethyl cyanoacetate), and barbituric acid. researchgate.net This reaction proceeds efficiently in the presence of triethylamine as a catalyst, showcasing its ability to promote Knoevenagel condensation and subsequent Michael addition and heterocyclization steps. researchgate.net This methodology provides access to a diverse range of biologically relevant scaffolds in good to excellent yields. researchgate.net

| Target Architecture | Key Reaction | Role of Triethylamine/Malonate System | Example Product Class | Reference |

|---|---|---|---|---|

| α-Allyl Ketones | Palladium-catalyzed decarboxylation | Used with formic acid for hydrogenolysis of allyl esters. nih.gov | Substituted ketones | nih.gov |

| Annulated Heterocycles | One-pot three-component reaction | Acts as a base catalyst for condensation and cyclization. researchgate.net | Pyrano[2,3-d]pyrimidines | researchgate.net |

Integration into Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry—which prioritize waste reduction, atom economy, and the use of less hazardous substances—are increasingly guiding synthetic route design. The combination of triethylamine and malonates is well-suited for integration into more sustainable protocols.

One significant contribution is the use of malonates as replacements for more hazardous and expensive reagents. For example, reactive malonate derivatives like bis(2,4,6-trichlorophenyl) malonates and malonyl dichlorides, which are effective in cyclocondensation reactions, contain chlorine, an element that is often avoided in green chemistry. nih.gov Developing methodologies that use simpler dialkyl malonates with a catalytic base like triethylamine aligns with the goal of reducing hazardous waste.

Furthermore, the conditions under which these reactions are performed can be made more environmentally benign. The triethylamine-catalyzed synthesis of pyrano[2,3-d]pyrimidine derivatives can be conducted in an aqueous ethanol (B145695) solvent, reducing the reliance on volatile and often toxic organic solvents. researchgate.net The development of solvent-free reaction conditions, such as using ball-milling for the cross-dehydrogenative coupling of 1,4-benzoxazin-2-ones with malonate derivatives, represents another significant advance in sustainable chemistry. researchgate.net These mechanochemical methods reduce solvent waste and can lead to shorter reaction times and higher energy efficiency. researchgate.net The use of an inexpensive and readily available catalyst like triethylamine in such protocols further enhances their sustainability profile. researchgate.net

Computational and Theoretical Investigations of Triethylammonium Malonate Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of the triethylammonium (B8662869) malonate ion pair. epstem.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its structure, stability, and reactivity. aps.org

A typical approach begins with geometry optimization, where computational methods calculate the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and torsional angles. epstem.net For triethylammonium malonate, this would involve modeling the proton transfer from malonic acid to triethylamine (B128534) and optimizing the geometry of the resulting ion pair, held together by a strong N-H+···O- hydrogen bond.

Once the optimized structure is obtained, a variety of electronic properties can be calculated to predict chemical behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. epstem.netnih.gov

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov For the triethylammonium malonate system, the ESP map would show a region of positive potential around the triethylammonium cation, particularly the acidic N-H proton, and a negative potential concentrated on the carboxylate groups of the malonate anion. These maps are useful for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. nih.gov

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative measures of reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. epstem.net Chemical hardness, in particular, indicates resistance to change in electron distribution; stable compounds are typically characterized by high chemical hardness and a large HOMO-LUMO gap. epstem.net Such calculations can be used to compare the stability of the triethylammonium malonate ion pair with its neutral precursors or other related salts.

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G**). epstem.net |

| HOMO/LUMO Energies | Indicate the molecule's electron-donating and electron-accepting capabilities. | DFT, Hartree-Fock. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a larger gap implies greater stability. epstem.net | DFT, Hartree-Fock. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov | Calculated from the optimized wave function. |

| Global Reactivity Descriptors (e.g., Chemical Hardness) | Quantify aspects of chemical reactivity and stability. epstem.net | Derived from HOMO and LUMO energies. |

Molecular Dynamics Simulations to Model Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of bulk systems and the influence of solvent. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system at the atomic level. nih.gov

For triethylammonium malonate, MD simulations can reveal how the ion pairs interact with each other and with solvent molecules in the liquid phase. A key question that MD can address is the nature of the species in solution. A study on the closely related system, triethylammonium acetate (B1210297), using semi-empirical density functional tight binding (DFTB) molecular dynamics, revealed that the system is not a simple ionic liquid but a complex mixture where ionization is only a partial process. mdpi.com The simulations showed that only about one in four acid-base pairs exist as distinct ions, with the majority remaining as neutral, hydrogen-bonded aggregates. mdpi.com A similar equilibrium between the ion pair and neutral acid-base pair is expected for triethylammonium malonate in solution.

MD simulations are also crucial for understanding solvent effects. Simulations of malonic acid in aqueous environments have been used to study water adsorption and the formation of mixed aggregates, which is relevant for understanding its hygroscopic properties. nih.govresearchgate.net For triethylammonium malonate dissolved in a solvent like water or an organic solvent, MD can model the formation of solvent shells around the cation and anion. These simulations can quantify structural properties through radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a part of the solute. This provides insight into how the solvent structure is perturbed by the solute and how it mediates interactions between the ion pairs. nih.gov

The choice of force field (for classical MD) or the semi-empirical method (like DFTB) is critical for the accuracy of the simulation. mdpi.com These models must accurately represent the intermolecular forces, including electrostatic interactions, van der Waals forces, and, crucially, the hydrogen bonding that governs the system's structure and dynamics.

Prediction of Intermolecular Interactions, Proton Transfer Equilibria, and Complexation Energies

The interaction between triethylamine and malonic acid is defined by proton transfer and strong hydrogen bonding. Computational methods are essential for quantifying these interactions. The equilibrium between the neutral hydrogen-bonded complex (Et₃N···HOOCCH₂COOH) and the ionic pair (Et₃NH⁺···⁻OOCCH₂COOH) is a central feature of this system.

DFT calculations can be used to compute the potential energy surface for the proton transfer process. nih.gov This involves calculating the total energy of the system as the proton is moved from the oxygen of malonic acid to the nitrogen of triethylamine. The result reveals whether the single-well potential of the ion pair or the double-well potential of the neutral complex is more stable, and determines the energy barrier for the transfer. Such calculations often show that the stability is highly dependent on the environment; the ionic pair is typically stabilized to a much greater extent by polar solvents than the neutral complex.

The strength of the interaction, or complexation energy, can be calculated by comparing the energy of the optimized acid-base complex to the sum of the energies of the isolated acid and base molecules. This provides a direct measure of the stability of the association. The resulting charge-assisted hydrogen bonds in the ionic pair are significantly strong, with energies that can range from 5 to 35 kcal/mol. acs.org

Computational studies on similar intermolecular proton transfers have demonstrated the utility of DFT in analyzing the hydrogen bonds that mediate these processes. nih.govresearchgate.net For triethylammonium malonate, calculations would focus on the N⁺-H···O⁻ hydrogen bond, determining its optimal geometry and interaction energy. Techniques like Natural Bond Orbital (NBO) analysis can further characterize the nature of this bond by quantifying the orbital interactions involved.

MD simulations, particularly those that allow for bond breaking and formation like DFTB, can directly model the dynamic equilibrium of proton transfer in the condensed phase. mdpi.com Simulations of triethylammonium acetate showed that proton migrations are frequent, but stable ion pairs are relatively rare, indicating the equilibrium lies in favor of the neutral, aggregated species. mdpi.com This dynamic view complements the static picture from quantum chemical calculations, providing a more complete understanding of the proton transfer equilibria.

| Phenomenon | Computational Method | Key Insights Provided |

|---|---|---|

| Proton Transfer Barrier | DFT Potential Energy Surface Scan. | Energy barrier and relative stability of neutral vs. ionic species. nih.gov |

| Complexation Energy | DFT Energy Calculations (Supermolecular Approach). | Overall stability of the acid-base pair. |

| Hydrogen Bond Strength | DFT, NBO Analysis, Atoms in Molecules (AIM). | Quantification of the N⁺-H···O⁻ interaction energy and character. |

| Proton Transfer Equilibria | Ab Initio or DFTB Molecular Dynamics. | Dynamic modeling of proton exchange in the liquid phase. mdpi.com |

Computational Elucidation of Catalytic Transition States and Reaction Coordinate Analysis

Triethylammonium malonate can function as a base catalyst, with the malonate anion acting as a proton acceptor in reactions like Knoevenagel condensations or Michael additions. Computational chemistry is a powerful tool for elucidating the mechanisms of such catalyzed reactions by identifying transition states and mapping out the entire reaction pathway. nih.gov

The process involves identifying the structures of the reactants, products, and any intermediates, and then searching for the transition state (TS) that connects them on the potential energy surface. A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. researchgate.net Various algorithms exist to locate these unstable structures. Once a TS is found, its structure provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy barrier. Vibrational frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy (ΔE‡) of the reaction is calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. By comparing the activation energies of catalyzed and uncatalyzed pathways, computational studies can quantify the efficacy of the catalyst.

Reaction coordinate analysis provides a detailed view of the entire reaction pathway. nih.gov The Intrinsic Reaction Coordinate (IRC) is the path of steepest descent from the transition state down to the reactants and products. researchgate.net By calculating points along the IRC, a reaction energy profile can be constructed, showing how the system's energy changes as the reaction progresses.

Exploration of Ionic Liquid and Cocrystal Formulations Involving N,n Diethylethanamine and Propanedioic Acid Moieties

Design, Synthesis, and Characterization of Protonic Ionic Liquids (PILs) with Triethylammonium (B8662869) Cations and Malonate Anions

Protic ionic liquids (PILs) are a subclass of ionic liquids formed through the transfer of a proton from a Brønsted acid to a Brønsted base. nih.gov The combination of N,N-diethylethanamine (triethylamine), a common organic base, and propanedioic acid (malonic acid), a dicarboxylic acid, leads to the formation of a PIL featuring the triethylammonium cation and the malonate anion.

The synthesis of such PILs is typically a straightforward acid-base neutralization reaction. aidic.ittaylors.edu.my This involves the controlled, often dropwise, addition of the base (triethylamine) to the acid (malonic acid), frequently in an ice bath to manage the exothermic nature of the reaction. aidic.it The resulting product is the triethylammonium salt of malonic acid, a substance that is liquid at or near room temperature. Characterization of the resulting PIL would involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure and the presence of the ionic species, alongside thermal analysis (DSC and TGA) to determine its phase behavior and thermal stability. researchgate.net

Studies on the Extent and Nature of Proton Transfer within PIL Systems

The defining feature of a PIL is the proton transfer from the acid to the base. nih.gov However, this transfer is often incomplete, resulting in an equilibrium mixture of the ionic species and the neutral parent acid and base. mdpi.com The extent of proton transfer, or ionicity, is a critical parameter that influences the physical and chemical properties of the liquid. A key predictor for the degree of proton transfer is the difference between the pKa value of the protonated base and the acid (ΔpKa = pKa(base H⁺) - pKa(acid)). nih.gov

For the triethylammonium malonate system, the relevant pKa values are:

Protonated N,N-diethylethanamine (Triethylammonium ion): pKa ≈ 10.75 atamanchemicals.com

Propanedioic acid (Malonic acid): pKa₁ ≈ 2.83; pKa₂ ≈ 5.69 atamankimya.com

The ΔpKa for the first proton transfer is calculated as: ΔpKa = 10.75 - 2.83 = 7.92

A general rule suggests that a ΔpKa value greater than 4 indicates a high degree of proton transfer, leading to salt formation, whereas a value less than 1 suggests the formation of a neutral cocrystal. atamanchemicals.com The calculated ΔpKa of 7.92 for this system is substantially high, strongly indicating that the proton transfer is largely complete, resulting in a system composed predominantly of triethylammonium cations and hydrogen malonate anions. Some studies suggest a ΔpKa of greater than 10 is required for full proton transfer, but a value near 8 signifies a highly ionic character. nih.govmdpi.com Computational analyses, such as molecular dynamics simulations, can further elucidate the short-range structure and confirm the highly ionized nature of the bulk liquid, where the primary binding motif is a strong hydrogen bond between the ammonium (B1175870) proton and the carboxylate anion, supplemented by electrostatic interactions. nih.gov

Interactive Data Table: pKa Values and Proton Transfer Prediction

| Compound | Precursor Type | pKa | ΔpKa (pKa(base H⁺) - pKa₁(acid)) | Predicted Outcome |

| N,N-diethylethanamine (protonated) | Brønsted Base | 10.75 | 7.92 | Salt Formation (PIL) |

| Propanedioic acid | Brønsted Acid | 2.83 (pKa₁) |

Applications of Triethylammonium Malonate-Based PILs as Reaction Media or Tunable Catalysts

The unique properties of PILs, such as low vapor pressure, thermal stability, and tunable solvency, make them attractive as environmentally benign solvents and catalysts. researchgate.netsemanticscholar.org Triethylammonium-based PILs, in particular, have been successfully employed as both catalysts and reaction media in various organic syntheses. For example, triethylammonium salts like triethylammonium sulfate (B86663) have been used for Fischer esterification, where the PIL acts as an effective catalyst and allows for easy separation of the product ester. researchgate.net

Given these precedents, triethylammonium malonate is expected to be a viable candidate for similar applications. Its potential uses include:

Catalyst and Solvent for Esterification: Acting as a Brønsted acid catalyst for the esterification of carboxylic acids with alcohols. researchgate.netumich.edu

Reaction Medium for Condensation Reactions: Providing a polar, non-volatile medium for reactions such as Knoevenagel or Michael additions, where malonic esters are often used as starting materials.

Biomass Dissolution: PILs containing malonate anions have shown promise as effective solvents for dissolving Kraft lignin (B12514952) at low temperatures, suggesting a potential application in biorefinery processes. nih.gov The ability to tune the properties of the PIL by modifying the cation or anion allows for the design of task-specific ionic liquids for particular catalytic processes. mdpi.com

Academic Investigations into Cocrystal Formation with N,N-Diethylethanamine or Propanedioic Acid as Co-formers

Cocrystals are multi-component crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, most commonly hydrogen bonds. biotech-asia.org Both N,N-diethylethanamine and propanedioic acid can be considered as potential co-formers for creating new solid forms of active pharmaceutical ingredients (APIs) or other valuable compounds.

Propanedioic acid, as a dicarboxylic acid, is a versatile co-former capable of forming robust hydrogen bonds. It has been successfully used to form cocrystals with various compounds. For instance, cocrystals of the purine (B94841) alkaloid caffeine (B1668208) have been synthesized with several acid co-formers, including propanedioic acid. nih.govnih.gov The formation of these cocrystals is often achieved through methods like slow solvent evaporation, slurry conversion, or mechanochemical grinding. nih.govnih.gov Conversely, the high basicity of N,N-diethylethanamine makes it more likely to participate in proton transfer to form a salt rather than act as a co-former in a neutral cocrystal, especially when paired with an acidic compound.

Crystallographic Engineering Approaches for Hydrogen Bonding Motifs

Crystal engineering provides a framework for the rational design of cocrystals by utilizing well-understood, reliable, non-covalent interactions known as supramolecular synthons. nih.gov For propanedioic acid, the carboxylic acid functional groups are powerful hydrogen bond donors and acceptors.

Key supramolecular synthons involving propanedioic acid include:

Carboxylic Acid Dimer (Homosynthon): Two propanedioic acid molecules can form a robust cyclic dimer through pairs of O-H···O hydrogen bonds. nih.gov

Carboxylic Acid-Pyridine (Heterosynthon): The carboxylic acid group can form a strong hydrogen bond with the nitrogen atom of a pyridine (B92270) ring, a common motif in pharmaceutical cocrystals.

Carboxylic Acid-Amide (Heterosynthon): A reliable hydrogen bond can form between the carboxylic acid group of propanedioic acid and the amide group of another molecule. nih.gov

By identifying the functional groups on a target molecule, crystal engineers can predict the most likely hydrogen bonding patterns that will form with a co-former like propanedioic acid, thereby guiding the design and synthesis of new cocrystalline materials.

Delineation of Salt Formation Versus Neutral Cocrystal Formation Based on pKa Differential and Crystallographic Evidence

The distinction between a cocrystal and a salt hinges on the location of the proton between an acidic and a basic site. In a cocrystal, the components remain neutral, connected by hydrogen bonds. In a salt, a proton is fully transferred from the acid to the base, creating an ionic pair. The ΔpKa rule serves as a reliable guideline for predicting the outcome. nih.gov

As established in section 7.1.1, the interaction between N,N-diethylethanamine and propanedioic acid yields a ΔpKa of 7.92. This large positive value strongly predicts proton transfer and the formation of the triethylammonium malonate salt. It is therefore highly improbable that these two components would form a neutral cocrystal under standard conditions.

Crystallographic evidence provides the definitive confirmation of salt versus cocrystal formation. In the crystal structure, the location of the proton can be determined directly or inferred from bond lengths.

For a Carboxylic Acid: In a neutral cocrystal, the two C-O bond lengths of the carboxylic acid group are distinct (one C=O double bond, one C-O single bond). In a salt, proton transfer results in a carboxylate anion where resonance leads to two C-O bonds of intermediate and nearly equal length.

For an Amine: In a neutral cocrystal, the C-N bond lengths in triethylamine (B128534) would be typical for a tertiary amine. Upon protonation to form the triethylammonium cation in a salt, subtle changes in the C-N bond lengths and, more significantly, the C-N-C bond angles can be observed.

Thus, the combination of the ΔpKa rule for initial screening and single-crystal X-ray diffraction for definitive structural analysis provides a clear methodology for delineating between salt and cocrystal formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.